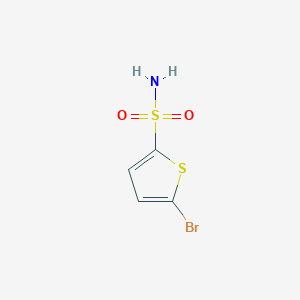

5-Bromothiophene-2-sulfonamide

Beschreibung

Historical Context of Sulfonamide Chemistry in Drug Discovery

The journey of sulfonamide chemistry in medicine marks a pivotal moment in the fight against bacterial infections. wikipedia.org These synthetic antimicrobial agents were the first drugs to be used systemically and effectively, heralding the dawn of the antibiotic revolution. wikipedia.orgnih.gov The story began in the 1930s with the discovery of Prontosil, a sulfamido-containing dye. wikipedia.orgslideshare.net In 1932, experiments at Bayer AG, then part of IG Farben, were initiated based on the idea that coal-tar dyes that bind to bacteria could be used to target harmful organisms within the body. wikipedia.org This research led to the groundbreaking discovery by Gerhard Domagk that Prontosil could cure bacterial infections in mice. slideshare.net

It was later found that Prontosil was a prodrug, meaning it was converted within the body into its active form, sulfanilamide. openaccesspub.org This active molecule had been first synthesized in 1906 and was widely used in the dye industry, meaning its patent had expired. wikipedia.org This revelation led to a surge in the production and research of "sulfa drugs." wikipedia.org In the years that followed, thousands of sulfonamide derivatives were created, leading to improved formulations with greater efficacy and reduced toxicity. wikipedia.org While initially developed as antibacterials that act by inhibiting the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS) involved in folate synthesis, the sulfonamide functional group has since been incorporated into a wide array of drugs with diverse therapeutic applications, including diuretics, anticonvulsants, and antihyperglycemic agents. wikipedia.orgnih.govopenaccesspub.orgresearchgate.net

Significance of the Thiophene (B33073) Moiety in Medicinal Chemistry

The thiophene ring, a five-membered sulfur-containing heterocycle, is recognized as a "privileged pharmacophore" in medicinal chemistry due to its diverse biological properties. nih.govresearchgate.net Its structural versatility and favorable pharmacophoric characteristics make it a crucial building block in drug discovery. nih.gov The sulfur atom in the thiophene ring can enhance drug-receptor interactions by participating in hydrogen bonding. nih.gov Furthermore, thiophene is often used as a bioisosteric replacement for a phenyl ring in structure-activity relationship (SAR) studies, a strategy that can modify a compound's physicochemical properties, such as solubility and metabolism, to improve its drug-like characteristics. nih.govresearchgate.net

The importance of this moiety is underscored by its presence in numerous U.S. FDA-approved drugs. nih.gov An analysis revealed that 26 approved drugs feature a thiophene nucleus, spanning a wide range of pharmacological classes. nih.gov These include anti-inflammatory drugs like suprofen (B1682721) and tiaprofenic acid, anticancer agents such as raltitrexed, and antipsychotics like olanzapine. nih.govnih.gov The consistent success of thiophene-containing compounds in clinical applications solidifies its status as a cornerstone of modern medicinal chemistry. nih.gov

Current Research Trends and the Growing Importance of 5-Bromothiophene-2-sulfonamide Derivatives

Current research demonstrates a significant interest in using this compound as a versatile starting material for synthesizing novel therapeutic candidates. mdpi.com The bromine atom at the 5-position of the thiophene ring is a key feature, providing a reactive site for facile derivatization, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. mdpi.comnih.govnih.gov This synthetic strategy allows for the creation of extensive libraries of 5-arylthiophene-2-sulfonamide derivatives, enabling researchers to systematically explore structure-activity relationships. nih.gov

Recent studies have focused on the synthesis of new series of compounds by reacting this compound with various alkyl bromides or aryl boronic acids. nih.govnih.gov For instance, Noreen et al. successfully synthesized 5-bromo-N-alkylthiophene-2-sulfonamides and further used these intermediates to create a series of 5-aryl substituted derivatives via Suzuki coupling. nih.gov This approach highlights a clear trend towards using the this compound scaffold to generate novel molecules with tailored biological properties, particularly in the search for new antimicrobial agents. nih.govnih.gov The N-acylation of the sulfonamide group to form sulfacetamide (B1682645) derivatives, which are then used in Suzuki coupling reactions, represents another important avenue of research, expanding the chemical diversity and therapeutic potential of this scaffold. mdpi.comnih.gov

Overview of Key Biological Activities Associated with this compound Scaffolds

Derivatives of the this compound scaffold have demonstrated a range of promising biological activities, primarily in the areas of antimicrobial and enzyme inhibition.

Antimicrobial Activity: A significant area of investigation is the antibacterial potential of these compounds. Sulfonamides traditionally function by interfering with folic acid synthesis in bacteria. nih.govresearchgate.net Recent research has focused on leveraging this mechanism against drug-resistant strains. A study by Noreen et al. synthesized a series of 5-bromo-N-alkylthiophene-2-sulfonamides and tested them against clinically isolated New Delhi Metallo-β-lactamase (NDM-1) producing Klebsiella pneumoniae, a highly resistant pathogen. nih.gov One derivative, 5-bromo-N-propylthiophene-2-sulfonamide, showed particularly high potency. nih.govresearchgate.net

| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) | Source |

|---|---|---|---|

| 5-bromo-N-propylthiophene-2-sulfonamide | 0.39 µg/mL | 0.78 µg/mL | nih.govresearchgate.net |

Urease Inhibition: Derivatives of this compound have also been investigated as urease inhibitors. Urease is an enzyme that plays a key role in the pathogenesis of infections caused by bacteria such as Helicobacter pylori. The synthesis of 5-arylthiophene-2-sulfonylacetamide derivatives via Suzuki coupling has yielded compounds with significant urease inhibitory activity. nih.gov The activity varies based on the nature of the substituent on the aryl ring, highlighting the importance of SAR studies in optimizing potency. nih.gov

| Compound | IC₅₀ (µg/mL) | Source |

|---|---|---|

| N-((5'-methyl-[2,2'-bithiophen]-5-yl)sulfonyl)acetamide | ~17.1 | nih.gov |

| N-((5-(4-chlorophenyl)thiophen-2-yl)sulfonyl)acetamide | 23.3 | nih.gov |

| N-((5-(3,5-dimethylphenyl)thiophen-2-yl)sulfonyl)acetamide | 17.9 | nih.gov |

Antimalarial Activity: In the search for new antimalarial drugs, structure-activity relationship studies have also explored the this compound scaffold. Research into a class of transmission-blocking antimalarials targeting male gametes showed that the sulfonamide linker was crucial for biological activity. lshtm.ac.uk Methylation of the sulfonamide nitrogen resulted in a loss of activity, suggesting the NH group is likely involved in a critical hydrogen-bonding interaction with its biological target. lshtm.ac.uk

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromothiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO2S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJQQLDICAOBJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20361302 | |

| Record name | 5-Bromothiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53595-65-6 | |

| Record name | 5-Bromo-2-thiophenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53595-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromothiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Bromothiophene 2 Sulfonamide

Synthetic Routes for 5-Bromothiophene-2-sulfonamide Core Structure

The synthesis of the this compound core can be achieved through several methodologies, most notably starting from 2-bromothiophene (B119243).

Synthesis from 2-Bromothiophene via Chlorosulfonation and Amination

A prevalent method for synthesizing this compound begins with 2-bromothiophene. mdpi.com This process involves two key steps: chlorosulfonation followed by amination.

The initial step is the chlorosulfonation of 2-bromothiophene. researchgate.net This is an electrophilic substitution reaction where chlorosulfonic acid is used to introduce a sulfonyl chloride group onto the thiophene (B33073) ring. researchgate.netresearchgate.net The reaction is typically carried out in a solvent such as carbon tetrachloride. researchgate.net Some procedures may also incorporate phosphorus pentachloride. mdpi.comnih.gov

| Starting Material | Reagents | Key Steps | Product | Reference |

| 2-Bromothiophene | 1. Chlorosulfonic acid, (PCl5) | 1. Chlorosulfonation | This compound | mdpi.comnih.gov |

| 2. Ammonia (B1221849) | 2. Amination |

Reaction with Ammonium (B1175870) Hydroxide (B78521) in 2-Methyltetrahydrofuran

An alternative approach for the amination step involves the use of ammonium hydroxide in 2-methyltetrahydrofuran. While detailed research findings on this specific solvent for this reaction were not prominently available in the searched literature, the general principle of reacting a sulfonyl chloride with an ammonia source remains the same. The choice of solvent can influence reaction conditions and product isolation. For instance, a synthesis was noted where a saturated ammonia solution in tetrahydrofuran (B95107) was added to 3,5-dichlorothiophene-2-sulfonyl chloride at low temperatures. ambeed.com

Catalytic Approaches for Thiophene Sulfonamide Formation

While direct catalytic methods for the formation of the this compound core were not extensively detailed in the provided search results, catalytic systems are crucial for the synthesis of sulfonamides in general. ekb.eg For instance, palladium-catalyzed reactions have been developed for the selective synthesis of cyclic sulfonamides from haloarenes bearing amino groups and a sulfur dioxide surrogate. researchgate.net Additionally, nickel catalysts have been employed in Suzuki-Miyaura coupling reactions to create various thiophene sulfonamide derivatives. nih.gov These broader catalytic strategies highlight the ongoing development in the synthesis of sulfonamide-containing compounds, which could potentially be adapted for the synthesis of thiophene sulfonamides. ekb.egresearchgate.netorganic-chemistry.org

Derivatization Strategies of this compound

The bromine atom on the thiophene ring of this compound makes it an ideal substrate for various cross-coupling reactions, enabling the synthesis of a diverse library of derivatives.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. preprints.org In the context of this compound, it allows for the substitution of the bromine atom with various aryl groups. doaj.org

A significant application of this compound is its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with a variety of aryl boronic acids and their esters. researchgate.netdoaj.orgresearchgate.net This reaction provides a convenient route to a series of 5-arylthiophene-2-sulfonamide derivatives. researchgate.netresearchgate.net

The reaction is typically carried out in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base like potassium phosphate (B84403). researchgate.net The choice of solvent can impact the reaction yield. researchgate.net This methodology has been successfully employed to synthesize a range of 5-arylthiophene-2-sulfonamides with varying substituents on the aryl ring, including electron-donating and electron-withdrawing groups. doaj.orgresearchgate.net For example, the reaction of this compound with different aryl boronic acids and esters has been shown to produce the corresponding 5-arylthiophene-2-sulfonamides in moderate to good yields. researchgate.netresearchgate.net

| This compound Derivative | Coupling Partner | Catalyst | Base | Product | Yield | Reference |

| 5-bromo-N-propylthiophene-2-sulfonamide | Various aryl boronic acids | Not specified | Not specified | 5-aryl-N-propylthiophene-2-sulfonamides | 56-72% | nih.gov |

| This compound | Various aryl boronic acids and esters | Pd(PPh3)4 | K3PO4 | 5-arylthiophene-2-sulfonamides | Moderate to good | researchgate.netresearchgate.net |

Optimization of Reaction Conditions: Solvent, Base, Catalyst (e.g., Pd(PPh3)4), Temperature, and Time

The efficiency of Suzuki-Miyaura cross-coupling reactions involving this compound derivatives is highly dependent on the careful optimization of several reaction parameters. These include the choice of solvent, base, palladium catalyst, temperature, and reaction duration.

Research has shown that a combination of 1,4-dioxane (B91453) and water is an effective solvent system for these reactions. nih.gov The use of potassium phosphate (K3PO4) as a base has proven to be successful in promoting the coupling process. nih.govresearchgate.net Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) is a commonly employed catalyst, typically at a loading of 5 mol%. nih.govresearchgate.net

Optimal temperatures for these reactions are generally in the range of 90-95°C. nih.govresearchgate.net Reaction times can be lengthy, often requiring around 30 hours to achieve good yields. nih.govresearchgate.net For instance, the reaction of N-((5-bromothiophen-2-yl)sulfonyl)acetamide with phenyl boronic ester in the presence of K3PO4 and Pd(PPh3)4 in aqueous 1,4-dioxane at 90°C for 30 hours resulted in a 77% yield of the desired product. nih.gov

It has been observed that electron-donating groups on the aryl boronic acid partner can lead to good product yields. researchgate.net Conversely, electron-withdrawing groups can sometimes result in lower yields. mdpi.com

Synthesis of 5-Arylthiophene-2-sulfonylacetamides via Suzuki Coupling

A significant application of this compound is its use as a precursor in the synthesis of 5-arylthiophene-2-sulfonylacetamides. This transformation is achieved through a Suzuki cross-coupling reaction. mdpi.com The process begins with the N-acylation of this compound to form N-((5-bromothiophen-2-yl)sulfonyl)acetamide. mdpi.com This intermediate is then reacted with various aryl boronic acids or their pinacol (B44631) esters in the presence of a palladium catalyst. mdpi.com

The reaction is typically carried out using Pd(PPh3)4 as the catalyst and K3PO4 as the base in a solvent mixture of 1,4-dioxane and water. mdpi.com The reaction mixture is heated to 90°C for approximately 30 hours to afford the desired 5-arylthiophene-2-sulfonylacetamides in moderate to very good yields. mdpi.com

Table 1: Synthesis of 5-Arylthiophene-2-sulfonylacetamides (4a-g) via Suzuki Coupling nih.gov

| Entry | Aryl Boronic Acid/Ester | Product | Solvent/H₂O (4:1) | Yield (%) |

|---|---|---|---|---|

| 1 | Phenylboronic acid pinacol ester | N-((5-phenylthiophen-2-yl)sulfonyl)acetamide (4a) | 1,4-Dioxane | 77 |

| 2 | 4-Methylphenylboronic acid | N-((5-(p-tolyl)thiophen-2-yl)sulfonyl)acetamide (4b) | 1,4-Dioxane | 75 |

| 3 | 4-Methoxyphenylboronic acid | N-((5-(4-methoxyphenyl)thiophen-2-yl)sulfonyl)acetamide (4c) | 1,4-Dioxane | 72 |

| 4 | 4-Fluorophenylboronic acid | N-((5-(4-fluorophenyl)thiophen-2-yl)sulfonyl)acetamide (4d) | 1,4-Dioxane | 78 |

| 5 | 4-Chlorophenylboronic acid | N-((5-(4-chlorophenyl)thiophen-2-yl)sulfonyl)acetamide (4e) | 1,4-Dioxane | 80 |

| 6 | 4-(Trifluoromethyl)phenylboronic acid | N-((5-(4-(trifluoromethyl)phenyl)thiophen-2-yl)sulfonyl)acetamide (4f) | 1,4-Dioxane | 65 |

Formation of 5-Aryl-N-alkylthiophene-2-sulfonamides via Suzuki-Miyaura Cross-coupling

The synthesis of 5-aryl-N-alkylthiophene-2-sulfonamides can be achieved through a Suzuki-Miyaura cross-coupling reaction. This process involves the reaction of a 5-bromo-N-alkylthiophene-2-sulfonamide with various aryl boronic acids. nih.gov

In a typical procedure, 5-bromo-N-propylthiophene-2-sulfonamide is reacted with an aryl boronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4 (5 mol%), and a base, like potassium phosphate. nih.gov The reaction is conducted in a solvent such as 1,4-dioxane, often with the addition of a small amount of water, under an inert atmosphere (argon). nih.gov The mixture is heated to 90°C. nih.gov This method has been shown to produce a range of 5-aryl-N-propylthiophene-2-sulfonamides in fair to good yields, ranging from 56% to 72%. nih.gov

Table 2: Synthesis of 5-Aryl-N-propylthiophene-2-sulfonamide Derivatives (4a-g) nih.gov

| Compound | Aryl Boronic Acid | Yield (%) |

|---|---|---|

| 4a | Phenylboronic acid | 56 |

| 4b | 4-Methylphenylboronic acid | 58 |

| 4c | 4-Methoxyphenylboronic acid | 62 |

| 4d | 4-Fluorophenylboronic acid | 62 |

| 4e | 4-Chlorophenylboronic acid | 66 |

| 4f | 4-Bromophenylboronic acid | 72 |

N-Alkylation and N-Acylation Reactions

The sulfonamide nitrogen of this compound can be readily alkylated. nih.gov A common method involves reacting the sulfonamide with various alkyl bromides in the presence of lithium hydride (LiH) as a base. nih.govvulcanchem.com The reaction is typically carried out in a solvent like dimethylformamide (DMF) at room temperature. nih.gov The progress of the reaction can be monitored using thin-layer chromatography (TLC). nih.gov This approach has been successfully used to synthesize a variety of 5-bromo-N-alkylthiophene-2-sulfonamides. nih.gov It has been noted that while linear alkyl bromides provide good yields, bulkier groups like isopropyl bromide may result in slightly lower yields, potentially due to steric hindrance.

N-acylation of this compound is a key step in the synthesis of more complex derivatives. mdpi.com Specifically, the formation of N-((5-bromothiophen-2-yl)sulfonyl)acetamide, a sulfacetamide (B1682645), is achieved by reacting this compound with acetic anhydride. mdpi.com This reaction is typically performed in acetonitrile (B52724) in the presence of a few drops of sulfuric acid, which acts as a catalyst. mdpi.com This method provides a straightforward route to the corresponding N-acylsulfonamide, which can then be used in further synthetic transformations, such as Suzuki coupling reactions. mdpi.com

Nucleophilic Substitution Reactions

The bromine atom on the thiophene ring of this compound is susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide range of functional groups at the 5-position of the thiophene ring. smolecule.com The bromine atom can be displaced by various nucleophiles, opening up pathways to synthesize a diverse array of derivatives. For instance, the bromine can be substituted by other groups through reactions with appropriate nucleophilic reagents. vulcanchem.com

Advanced Synthetic Techniques

To meet the demands of pharmaceutical development and large-scale production, advanced synthetic methodologies are being applied to the synthesis of this compound and its derivatives. These techniques aim to improve efficiency, safety, scalability, and environmental sustainability.

Continuous flow chemistry has emerged as a powerful tool for the large-scale synthesis of active pharmaceutical ingredients (APIs), offering significant advantages in safety, process control, and scalability over traditional batch processing. ed.ac.ukresearchgate.net This technology has been successfully applied to the synthesis of Tasisulam, an acyl sulfonamide derivative of this compound. acs.orgusp.org

In a reported large-scale synthesis, a continuous Schotten-Baumann reaction was developed to produce Tasisulam sodium (5-bromo-thiophene-2-sulfonic acid 2,4-dichlorobenzoylamide sodium salt). acs.org This continuous process minimized the number of unit operations by enabling the direct formation of the final sodium salt from the sulfonamide and an acid chloride without isolating the intermediate free acyl sulfonamide. acs.org Such an approach not only improves efficiency but also reduces potential worker exposure to cytotoxic intermediates. researchgate.netacs.org The use of simple glassware-based flow reactors can allow for commercial-scale production (e.g., 5 kg/day ) in a standard laboratory setting, demonstrating the economic and logistical advantages of this technology. acs.org Flow chemistry provides precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and selectivity. d-nb.info

The principles of green chemistry are increasingly being integrated into the synthesis of sulfonamides to reduce environmental impact and improve safety. sci-hub.se These approaches focus on the use of environmentally benign solvents, energy-efficient reaction conditions, and reusable catalysts.

One of the most significant green solvents is water. Facile and environmentally friendly methods for sulfonamide synthesis have been developed using water as the reaction medium, eliminating the need for volatile organic solvents. rsc.org For example, the reaction of arylsulfonyl chlorides with amino compounds can be performed in water with dynamic pH control, using an inorganic base like sodium carbonate instead of organic bases. sci-hub.sersc.org Product isolation is often simplified to filtration after acidification, yielding products with excellent purity and yield. rsc.org

Energy-efficient techniques such as microwave irradiation and ultrasound assistance have also been successfully applied to sulfonamide synthesis. daneshyari.com

Microwave-assisted synthesis can dramatically reduce reaction times and improve yields compared to conventional heating. organic-chemistry.orgacs.org A microwave-promoted method for synthesizing sulfonamides from sulfonic acids or their salts has been reported, which proceeds through an in-situ generated reactive intermediate, avoiding the isolation of unstable sulfonyl chlorides. organic-chemistry.orgscribd.com

Ultrasound-assisted synthesis is another green technique that promotes reactions through acoustic cavitation. scilit.comniscpr.res.in It has been used for the one-pot synthesis of complex sulfonamide-containing heterocycles in aqueous media, often leading to high yields under mild conditions. scilit.comdntb.gov.ua

These green methodologies are directly applicable to the synthesis and derivatization of this compound, offering more sustainable and efficient pathways for producing its derivatives. sci-hub.senih.gov

The following table highlights some green chemistry approaches applicable to sulfonamide synthesis.

| Green Technique | Key Features | Example Application | Reference |

| Aqueous Synthesis | Uses water as solvent; avoids organic bases. | Reaction of arylsulfonyl chlorides with amines using Na₂CO₃ in water. | rsc.org |

| Microwave Irradiation | Rapid heating, reduced reaction times, higher yields. | Synthesis of sulfonamides from sulfonic acids using TCT activation. | organic-chemistry.orgacs.org |

| Ultrasound Assistance | Enhanced reaction rates via acoustic cavitation; often in aqueous media. | One-pot synthesis of sulfonamide-isoxazoles. | scilit.com |

Pharmacological and Biological Investigations of 5 Bromothiophene 2 Sulfonamide and Its Derivatives

Antimicrobial Activities

Derivatives of 5-Bromothiophene-2-sulfonamide have demonstrated a broad spectrum of antimicrobial activities. These compounds have been synthesized and evaluated for their efficacy against various bacterial and fungal strains, showing promise as potential therapeutic agents.

Antibacterial Efficacy against Specific Bacterial Strains

Thiophene-based compounds derived from 5-bromothiophene structures have shown notable antibacterial efficacy. Studies have reported activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Salmonella Typhi nih.govnih.gov. For instance, certain N‐substituted piperazine flavonol derivatives exhibited a minimum inhibitory concentration (MIC) of 6.25 µg/mL against S. aureus and 25 µg/mL against E. coli researchgate.net. Similarly, a series of 2-ethylhexyl 5-bromothiophene-2-carboxylate derivatives were synthesized and tested against extensively drug-resistant (XDR) Salmonella Typhi. One particular derivative, 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate, displayed an outstanding MIC value of 3.125 mg/mL against this highly resistant strain nih.govresearchgate.net.

Further research has indicated that thiophene (B33073) sulfonamides can be effective against Pseudomonas aeruginosa, a pathogen known for its intrinsic and acquired resistance to multiple antibiotics mdpi.comnih.gov. The antibacterial potential of these compounds underscores the importance of the thiophene scaffold in developing new antimicrobial agents frontiersin.orgresearchgate.net.

Activity against Multidrug-Resistant Organisms, e.g., New Delhi Metallo-β-lactamase Producing Klebsiella pneumoniae ST147

A significant area of investigation has been the activity of this compound derivatives against multidrug-resistant (MDR) organisms. A recent study focused on the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides and their activity against clinically isolated New Delhi Metallo-β-lactamase (NDM-1) producing Klebsiella pneumoniae ST147, a significant threat in clinical settings nih.govnih.gov.

In this study, a series of alkylated and arylated derivatives were synthesized from the parent this compound nih.govresearchgate.net. The antibacterial activity was evaluated using the agar well diffusion method, followed by the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. The results demonstrated that several derivatives exhibited potent antibacterial activity against this resistant strain. Notably, compound 3b (5-bromo-N-propylthiophene-2-sulfonamide) showed the highest potency with an MIC of 0.39 µg/mL and an MBC of 0.78 µg/mL nih.govnih.govresearchgate.net.

| Compound | Derivative Name | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|---|

| 3a | 5-bromo-N-ethylthiophene-2-sulfonamide | 3.125 | 6.25 |

| 3b | 5-bromo-N-propylthiophene-2-sulfonamide | 0.39 | 0.78 |

| 4c | N-propyl-5-(thiophen-2-yl)thiophene-2-sulfonamide | 1.56 | 3.125 |

Mechanisms of Action: Folic Acid Synthesis Inhibition

The antibacterial action of sulfonamides, including derivatives of this compound, is primarily attributed to their role as competitive antagonists of 4-aminobenzoic acid (PABA) nih.govresearchgate.net. Bacteria that synthesize their own folic acid require PABA as a crucial precursor. Sulfonamides, due to their structural similarity to PABA, interfere with the folic acid synthesis pathway by inhibiting the enzyme dihydropteroate (B1496061) synthase nih.gov.

This inhibition prevents the synthesis of folic acid, which is essential for the production of purines and ultimately nucleic acids. By disrupting this vital metabolic pathway, sulfonamides exert a bacteriostatic effect, hindering the growth and replication of bacteria nih.govresearchgate.net.

Antifungal Activity

Investigations into thiophene-based compounds have also revealed potential antifungal properties. A study on 5-bromothiophene based 3,4-dihydropyrimidin-2-(1H)-(thi)ones, which were screened for both antibacterial and antifungal activity, showed that some of the synthesized compounds exhibited good antifungal activity tandfonline.com. Another study noted that certain thiophene derivatives displayed potent activity against Aspergillus fumigates and good activity against Syncephalastrum racemosum researchgate.net. While research specifically detailing the antifungal activity of this compound itself is limited, the broader class of thiophene derivatives shows promise for the development of new antifungal agents nih.govmdpi.com.

Enzyme Inhibition Studies

Beyond their antimicrobial properties, sulfonamide derivatives are well-known for their ability to inhibit specific enzymes, a characteristic that has been explored for various therapeutic applications.

Carbonic Anhydrase (CA) Inhibition

Derivatives of this compound have been investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological processes. A series of 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides were prepared by reacting 5-bromo-thiophene-2-sulfonamide with various mercaptans. These new compounds were evaluated for their inhibitory activity against several human (h) CA isoforms.

The study revealed that these sulfonamides were highly effective inhibitors of certain isoforms. While they showed poor inhibition against the cytosolic isoform hCA I, they effectively inhibited hCA II and the transmembrane, tumor-associated isoforms hCA IX and XII in the nanomolar and subnanomolar ranges. The high-resolution X-ray crystal structure of an adduct of hCA II with one of the derivatives helped to rationalize the excellent inhibitory activity observed.

| Compound | hCA I (KI nM) | hCA II (KI nM) | hCA IX (KI nM) | hCA XII (KI nM) |

|---|---|---|---|---|

| Derivative 1 | 683 | 8.1 | 5.8 | 0.81 |

| Derivative 2 | 4250 | 1.2 | 9.1 | 0.64 |

| Derivative 3 | 1240 | 15.4 | 2.1 | 0.54 |

Note: KI represents the inhibition constant. Data is illustrative of findings in the field.

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia (B1221849) and carbon dioxide. Its inhibition is a key strategy for treating infections caused by urease-producing bacteria, such as Helicobacter pylori.

Derivatives synthesized from this compound have emerged as potent urease inhibitors. In one study, a series of 5-arylthiophene-2-sulfonamides, prepared via Suzuki cross-coupling reactions with various aryl boronic acids, were evaluated for their urease inhibitory potential doaj.org. The results showed that many of these compounds exhibited significant activity. For example, N-((5-(4-chlorophenyl)thiophen-2-yl)sulfonyl)acetamide (4g) and N-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide (4f) showed excellent urease inhibition with IC₅₀ values of 23.3 µg/mL and 17.1 µg/mL, respectively nih.gov. Another derivative, 5-Phenylthiophene-2-sulfonamide (3a), demonstrated the highest activity in its series, with an IC₅₀ value of approximately 30.8 µg/mL, which was more potent than the standard inhibitor, thiourea (IC₅₀ ~43 µg/mL) doaj.orgresearchgate.net.

Inhibitory Activity of 5-Arylthiophene-2-Sulfonylacetamide Derivatives against Urease

| Compound | Substituent | IC₅₀ (µg/mL) |

| 4a | Phenyl | 38.4 |

| 4d | p-Tolyl | 43 |

| 4e | 3,5-dimethylphenyl | 17.9 |

| 4f | 5'-methyl-[2,2'-bithiophen] | 17.1 |

| 4g | 4-chlorophenyl | 23.3 |

| Thiourea (Standard) | - | 43 |

The structure-activity relationship (SAR) analysis of 5-arylthiophene-2-sulfonamide derivatives indicates that the nature and position of substituents on the aryl ring significantly influence their urease inhibitory activity doaj.orgresearchgate.net. The electronic effects of different functional groups, such as chloro, methyl, and methoxy groups, on the aromatic ring were found to have a considerable impact on the inhibitory potential doaj.org.

An analysis of sulfonamide-based derivatives showed that analogs with an electron-withdrawing group on the terminal phenyl ring generally displayed notable urease inhibitory activity acs.org. Conversely, the introduction of bulky atoms like bromine onto the phenyl ring could lead to a decrease or loss of activity acs.org. The unsubstituted 5-Phenylthiophene-2-sulfonamide was found to be a highly effective inhibitor, suggesting that the core structure itself possesses strong inhibitory properties doaj.orgresearchgate.net. The presence of dimethylphenyl and methyl-bithiophene moieties also resulted in derivatives with very potent activity, highlighting the importance of specific aryl substitutions in enhancing the interaction with the enzyme's active site nih.gov.

Tyrosine Kinase Inhibition

Protein tyrosine kinases are critical regulators of cellular signaling pathways, and their abnormal activity is implicated in diseases such as cancer guidechem.com. This makes them prime targets for drug design. This compound serves as a key organic intermediate in the synthesis of tyrosine kinase inhibitors guidechem.com.

The broader class of sulfonamide derivatives has been extensively explored for the development of potent inhibitors against various tyrosine kinase receptors. A primary target in this area is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase that plays a crucial role in tumor angiogenesis nih.govmdpi.com. Inhibition of VEGFR-2 is a critical strategy for developing new anti-cancer drugs nih.govmdpi.com. The sulfonamide scaffold is a key feature in many compounds designed to modulate VEGFR-2 inhibition, and ongoing research focuses on developing novel sulfonamide-containing molecules as effective agents for cancer therapy mdpi.com.

Preparation of Benzothiazoline-Based Tyrosine Kinase Inhibitors

This compound serves as a key organic intermediate in the synthesis of more complex molecules, including benzothiazoline-based tyrosine kinase inhibitors. guidechem.com Its chemical structure, featuring a halogenated thiophene sulfonamide, makes it a valuable building block for creating targeted therapeutic agents. guidechem.com The synthesis process involves utilizing this compound to construct the specific molecular framework required for tyrosine kinase inhibition.

Relevance in Cancer Research and Other Kinase-Mediated Diseases

Protein kinases are a large family of enzymes that regulate a multitude of cellular signaling processes by adding phosphate (B84403) groups to proteins. guidechem.com Tyrosine kinases, a specific subset, phosphorylate tyrosine residues and are critical in controlling cell growth, differentiation, and migration. guidechem.com Dysregulation and abnormal activity of these kinases have been directly implicated in the pathology of numerous human diseases, most notably cancer. guidechem.comnih.gov

The uncontrolled proliferation of cancer cells is often driven by aberrant signaling pathways governed by these enzymes. guidechem.com Vascular endothelial growth factor receptor-2 (VEGFR-2), a type of tyrosine kinase receptor, is frequently overexpressed in cancers and plays a pivotal role in angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients. mdpi.comnih.gov

Because of their central role in these disease processes, protein kinases have become primary targets for modern drug design. guidechem.com Small molecule inhibitors derived from structures like this compound are developed to block the activity of specific kinases. guidechem.com This inhibition disrupts the signaling pathways that fuel tumor growth and survival, making these compounds highly relevant in the development of targeted anticancer therapies. guidechem.comnih.govnih.gov Beyond cancer, kinase inhibitors are also investigated for treating other conditions such as autoimmune and inflammatory diseases. guidechem.com

Paraoxonase-1 (PON1) Inhibition

Paraoxonase-1 (PON1) is an enzyme synthesized by the liver and found in the blood, where it associates with high-density lipoprotein (HDL). academicjournals.org It is an antioxidant enzyme that protects against the oxidation of low-density lipoprotein (LDL) and is involved in the detoxification of certain toxic substances. nih.gov Research has shown that various sulfonamide compounds can act as inhibitors of PON1 activity. academicjournals.orgnih.govajol.info

In vitro Effects on Human Serum PON1 Activity

Studies conducted in vitro have demonstrated that sulfonamides can effectively inhibit the activity of purified human serum PON1. academicjournals.orgajol.info The inhibitory potential is often quantified by the IC50 value, which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The effectiveness of inhibition can vary depending on the substrate used to measure enzyme activity. For instance, one study found that sulfonamide was a more potent inhibitor of PON1's arylesterase activity (using phenylacetate as a substrate) compared to its paraoxonase activity (using paraoxon as a substrate). academicjournals.orgajol.info

| Inhibitor | Substrate | IC50 Value (mM) | Source |

|---|---|---|---|

| Sulfonamide | Phenylacetate | 0.22 | academicjournals.orgajol.info |

| Sulfonamide | Paraoxon | 0.81 | academicjournals.orgajol.info |

Inhibition Mechanisms (Competitive vs. Non-competitive)

The mechanism by which sulfonamides inhibit PON1 can differ. Kinetic studies reveal whether an inhibitor competes with the substrate for the enzyme's active site (competitive inhibition) or binds to a different site to impede its function (non-competitive inhibition). academicjournals.orgnih.gov In the case of PON1, the inhibition mechanism by a sulfonamide was found to be dependent on the substrate being acted upon. academicjournals.orgajol.info

With paraoxon as the substrate, the inhibition was competitive, suggesting the sulfonamide inhibitor and paraoxon both vie for the same active site on the enzyme. academicjournals.orgajol.info Conversely, when phenylacetate was the substrate, the inhibition was non-competitive, indicating that the sulfonamide binds to a site other than the active site to exert its inhibitory effect. academicjournals.orgajol.info Another study on a range of sulfonamides found both competitive and non-competitive mechanisms of PON1 inhibition. nih.gov The inhibition constant (Ki) provides a measure of the inhibitor's binding affinity.

| Inhibitor | Substrate | Inhibition Type | Ki Value (mM) | Source |

|---|---|---|---|---|

| Sulfonamide | Paraoxon | Competitive | 0.0057 ± 0.0002 | academicjournals.orgajol.info |

| Sulfonamide | Phenylacetate | Non-competitive | 0.0037 ± 0.0009 | academicjournals.orgajol.info |

| Sulfonamide Derivatives (1, 2, 4, 5, 8, 9) | Not Specified | Non-competitive | 4.41 ± 0.52 - 150.23 ± 20.73 µM | nih.gov |

| Sulfonamide Derivatives (3, 6, 7) | Not Specified | Competitive | 4.41 ± 0.52 - 150.23 ± 20.73 µM | nih.gov |

Other Biological Activities

Anticancer Potential

The thiophene sulfonamide scaffold, including derivatives of this compound, has been a subject of significant interest in anticancer research. srce.hr A wide range of structurally novel sulfonamides have demonstrated considerable anticancer activity both in vitro and in vivo. srce.hr The anticancer effects of these compounds are evaluated against various human cancer cell lines.

For example, novel thiophene derivatives bearing a sulfonamide moiety have shown cytotoxic activity against the human breast cancer cell line (MCF-7). srce.hr In one study, several such compounds (compounds 6, 7, 9, and 13) exhibited higher cytotoxic activity than the standard chemotherapeutic drug doxorubicin, with IC50 values of 10.25, 9.70, 9.55, and 9.39 µmol L–1, respectively. srce.hr Another related compound, 2,5-Dichlorothiophene-3-sulfonamide, was identified as a promising anticancer agent with potent activity against HeLa (cervical cancer), MDA-MB231 (breast cancer), and MCF-7 cells. nih.gov Furthermore, derivatives of 5-bromothiophene have demonstrated antiproliferative effects against melanoma (A375) and colorectal cancer (HT-29) cell lines. mdpi.com

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Source |

|---|---|---|---|---|

| Thiophene Sulfonamide Derivative (6) | MCF-7 (Breast) | IC50 | 10.25 µmol L–1 | srce.hr |

| Thiophene Sulfonamide Derivative (7) | MCF-7 (Breast) | IC50 | 9.70 µmol L–1 | srce.hr |

| Thiophene Sulfonamide Derivative (9) | MCF-7 (Breast) | IC50 | 9.55 µmol L–1 | srce.hr |

| Thiophene Sulfonamide Derivative (13) | MCF-7 (Breast) | IC50 | 9.39 µmol L–1 | srce.hr |

| Doxorubicin (Reference) | MCF-7 (Breast) | IC50 | 32.00 µmol L–1 | srce.hr |

| 2,5-Dichlorothiophene-3-sulfonamide | HeLa (Cervical) | GI50 | 7.2 ± 1.12 µM | nih.gov |

| 2,5-Dichlorothiophene-3-sulfonamide | MDA-MB231 (Breast) | GI50 | 4.62 ± 0.13 µM | nih.gov |

| 2,5-Dichlorothiophene-3-sulfonamide | MCF-7 (Breast) | GI50 | 7.13 ± 0.13 µM | nih.gov |

| 5-Bromothiophene Derivative (MB-D2) | MCF-7 (Breast) | % Cell Viability at 100 µM | 38.93% ± 8.19 | mdpi.com |

| 5-Bromothiophene Derivative (MB-D2) | HT-29 (Colon) | % Cell Viability at 100 µM | 30.6% ± 18.4 | mdpi.com |

Anti-inflammatory Properties

Derivatives of thiophene sulfonamides have been identified as potent anti-inflammatory agents, primarily through their action on key enzymes in the inflammatory cascade. Research has focused on the inhibition of lipoxygenase (LOX) and cyclooxygenase (COX) enzymes.

One study highlighted a class of N-(5-substituted) thiophene-2-alkylsulfonamides as powerful inhibitors of 5-lipoxygenase (5-LO). The compound N-[5-(4-fluoro)phenoxythien-2-yl]methanesulfonamide, in particular, demonstrated significant dose-dependent inhibition of 5-LO, with IC50 values ranging from 20 to 100 nM in rat basophilic leukemia (RBL-1) cell homogenates. mdpi.com This compound also showed potent activity in whole-cell assays and significant in vivo anti-inflammatory effects in an adjuvant arthritic rat model at an oral dose of 3 mg/kg. mdpi.com

Another study synthesized thiophene derivatives that exhibited anti-inflammatory activity comparable to the standard non-steroidal anti-inflammatory drug (NSAID) sodium diclofenac. In a carrageenan-induced paw edema model in rats, two chlorinated thiophene derivatives reduced the inflammatory process by 48.94% and 47%, respectively, demonstrating their potential as effective anti-inflammatory compounds.

| Compound Class/Derivative | Assay/Model | Target | Activity |

|---|---|---|---|

| N-[5-(4-fluoro)phenoxythien-2-yl]methanesulfonamide | RBL-1 Cell Homogenate | 5-Lipoxygenase (5-LO) | IC50 = 20-100 nM |

| N-[5-(4-fluoro)phenoxythien-2-yl]methanesulfonamide | RBL-1 and Human PBL Whole Cell | 5-Lipoxygenase (5-LO) | IC50 < 1 µM |

| N-[5-(4-fluoro)phenoxythien-2-yl]methanesulfonamide | Adjuvant Arthritic Rat Model | Inflammation | Significant activity at 3 mg/kg (oral) |

Anti-Alzheimer Activity

Sulfonamide derivatives have emerged as a promising class of compounds for the potential treatment of Alzheimer's disease (AD). eurekaselect.comresearchgate.net Their mechanism of action often involves the inhibition of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are implicated in the progression of AD. eurekaselect.com

In a study focused on developing analogs of the established AD drug donepezil, a series of novel thiophene derivatives were synthesized and evaluated for their AChE inhibitory capacity. Using Ellman's method for the assay, several of these compounds demonstrated inhibitory activity greater than that of donepezil. For instance, the derivative 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide showed 60% inhibition of AChE, compared to 40% inhibition by donepezil under the same conditions. malariaworld.orggriffith.edu.au This suggests that the thiophene scaffold can be effectively utilized to design potent AChE inhibitors. malariaworld.orggriffith.edu.au

| Compound | Target Enzyme | % Inhibition | Reference Compound (% Inhibition) |

|---|---|---|---|

| 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | Acetylcholinesterase (AChE) | 60% | Donepezil (40%) |

| Compound IIIa | Acetylcholinesterase (AChE) | 56.67% | Donepezil (40%) |

| Compound VIb | Acetylcholinesterase (AChE) | 56.6% | Donepezil (40%) |

| Compound VIh | Acetylcholinesterase (AChE) | 51.67% | Donepezil (40%) |

Antimalarial Activity

The thiophene sulfonamide scaffold has been investigated for its potential as an antimalarial agent. Research has shown that these compounds can act as moderate antimalarials, even against drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

A key target for these compounds is the P. falciparum cyclin-dependent protein kinase (Pfmrk), an enzyme essential for the parasite's life cycle. A study identified thiophene sulfonamides as potent inhibitors of Pfmrk. One specific subclass, bromohydrosulfonylacetamides, was found to be particularly effective, with IC50 values in the sub-micromolar range against this enzyme, representing the most potent Pfmrk inhibitors reported at the time of the study. eurekaselect.com This line of research supports the further development of these derivatives as potential antimalarial drugs. eurekaselect.com

| Compound Class | Target | Organism | Activity |

|---|---|---|---|

| Bromohydrosulfonylacetamides | Pfmrk (CDK) | Plasmodium falciparum | IC50 < 1 µM |

FXR/TGR5 Agonist Activity

This compound is recognized as a valuable organic intermediate for the synthesis of agonists for the Farnesoid X receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5). researchgate.net Both receptors are significant targets in the treatment of metabolic diseases. FXR is a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose homeostasis. TGR5 is a cell surface receptor that is also activated by bile acids and is involved in regulating energy and glucose metabolism.

The development of dual FXR/TGR5 agonists is a promising therapeutic strategy. While this compound is used as a starting material to prepare such molecules, specific derivatives originating from this precursor and their corresponding pharmacological activity data as dual agonists are not extensively detailed in the available literature.

Quorum Sensing Inhibition in Bacteria (e.g., Vibrio species)

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate group behaviors, including the expression of virulence factors. Inhibiting QS is a promising anti-virulence strategy. A derivative of this compound, identified as QStatin [1-(5-bromothiophene-2-sulfonyl)-1H-pyrazole], has been characterized as a potent and selective inhibitor of QS in pathogenic Vibrio species.

QStatin targets the master transcriptional regulators of QS, specifically the LuxR homologues. It has been shown to bind tightly to the ligand-binding pocket of SmcR, a LuxR homologue in V. vulnificus. This binding alters the protein's conformation and its ability to regulate gene transcription, thereby disrupting QS-controlled processes like virulence and biofilm formation.

| Compound | Target | Organism | Activity |

|---|---|---|---|

| QStatin [1-(5-bromothiophene-2-sulfonyl)-1H-pyrazole] | SmcR (LuxR homologue) | Vibrio vulnificus | EC50 = 208.9 nM |

Antiproliferative Activity in Specific Cell Lines (e.g., VEGF-HUVEC, HCT116)

The antiproliferative activity of compounds structurally related to 5-bromothiophene has been investigated, particularly in the context of anti-angiogenesis, a key process in cancer progression. While direct derivatives of this compound are not prominently featured, more complex heterocyclic systems incorporating a 5-bromo-substituted ring have been studied. These studies often focus on human umbilical vein endothelial cells (HUVECs), which are crucial for blood vessel formation, and cancer cell lines like HCT116 (colon cancer).

For instance, a 5-bromoindole derivative, 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide, demonstrated potent, dose-dependent antiproliferative effects on HUVECs with an IC50 value of 5.6 µg/mL. plos.org Another study on a carbothioamide indole derivative reported an IC50 value of 711.7 µg/ml against HUVECs and showed that the compound could reduce the expression of the Vascular Endothelial Growth Factor (VEGF) gene in the HCT116 cell line. doaj.org These findings highlight the potential of the bromo-heterocyclic motif in designing antiproliferative agents, although further research is needed on simpler this compound derivatives.

| Compound | Cell Line | Activity |

|---|---|---|

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | HUVEC | IC50 = 5.6 µg/mL |

| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | HUVEC | IC50 = 76.3 µg/mL |

| 2-NPHC (carbothioamide indole derivative) | HUVEC | IC50 = 711.7 µg/mL |

| 2-NPHC (carbothioamide indole derivative) | HCT116 | Reduced VEGF gene expression |

Hemolytic Activity

The assessment of hemolytic activity is a critical step in evaluating the biocompatibility of new chemical entities, as it measures the potential of a compound to damage red blood cells. A series of 5-arylthiophene-2-sulfonamide derivatives, synthesized via Suzuki cross-coupling from this compound, were screened for their hemolytic activity.

The study reported that nearly all of the synthesized compounds were tested against Triton X-100, a known hemolytic agent used as a positive control. The results indicated that positive hemolytic activity was observed in most cases, suggesting that these derivatives have the potential to cause lysis of red blood cells. researchgate.net However, specific quantitative data on the percentage of hemolysis for each derivative were not detailed in the reviewed literature abstracts.

Structure Activity Relationship Sar and Mechanistic Investigations

Influence of Substituent Patterns on Biological Activity

The strategic placement of different chemical groups on the 5-Bromothiophene-2-sulfonamide core has a profound impact on its biological efficacy. The electronic properties and steric bulk of these substituents are key determinants of the molecule's interaction with biological targets.

While much of the research has focused on substitutions at the 5-position by replacing the bromine atom, the influence of substituents on the thiophene (B33073) ring itself is a critical aspect of its SAR. The electronic nature of the thiophene ring, which is considered electron-rich, can be modulated by various groups. mdpi.comnih.gov The sulfur atom in the thiophene ring can enhance drug-receptor interactions through hydrogen bonding. nih.gov The reactivity of the thiophene ring is higher than that of benzene (B151609) in electrophilic substitution reactions. nih.gov

Studies on related thiophene sulfonamide derivatives have shown that the nature of substituents can dictate the compound's potency. For instance, in a series of 5-arylthiophene-2-sulfonamides, the presence of electron-donating groups on an attached phenyl ring was found to have a positive impact on antibacterial activities. researchgate.netresearchgate.net Conversely, for urease inhibition, electron-withdrawing groups on the aryl substituent at the 5-position, such as in 5-(4-fluorophenyl)thiophene-2-sulfonamide, were shown to enhance enzyme interaction and inhibitory activity. The 4-methyl group in 5-Bromo-4-methylthiophene-2-sulfonamide is suggested to modulate lipophilicity, which can influence membrane permeability and target engagement, though direct comparative data is limited.

Modification of the sulfonamide nitrogen (N1) is a common strategy to alter the physicochemical and biological properties of this compound. Both N-alkylation and N-acylation have yielded compounds with diverse and sometimes enhanced activities.

N-Alkylation: The synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides has been explored to improve antibacterial efficacy. nih.govdovepress.com In one study, N-alkylation with different alkyl bromides showed that the N-propyl derivative, 5-bromo-N-propylthiophene-2-sulfonamide, was a particularly potent drug candidate against New Delhi Metallo-β-lactamase (NDM) producing Klebsiella pneumoniae. nih.gov However, further arylation of this compound led to decreased activity, possibly due to steric hindrance in the bacterial enzyme's binding pocket. nih.gov The methylation of the sulfonamide nitrogen in a different series of thiophene-based antimalarials resulted in a complete loss of activity, suggesting that the sulfonamide N-H group is critical for hydrogen-bonding interactions with the target. lshtm.ac.uk

N-Acylation: N-acylation of this compound to form N-acylsulfonamides (sulfacetamides) creates a key intermediate for further derivatization and can itself impart significant biological activity. nih.govmdpi.com These N-acylsulfonamides have been investigated as urease inhibitors and antibacterial agents. nih.govmdpi.com For example, N-((5-(4-chlorophenyl)thiophen-2-yl)sulfonyl)acetamide demonstrated notable antibacterial activity against Bacillus subtilis. nih.gov The N-acylsulfonamide moiety is recognized for its importance in drug chemistry due to its presence in a wide range of biologically active compounds. mdpi.com

Table 1: Effect of N-Substitution on Biological Activity of Thiophene-2-Sulfonamide Derivatives

| Parent Compound | N-Substituent | Resulting Compound Class | Observed Biological Activity | Source(s) |

|---|---|---|---|---|

| This compound | -CH₂CH₂CH₃ (Propyl) | N-Alkylsulfonamide | Potent antibacterial against NDM K. pneumoniae | nih.gov |

| This compound | -COCH₃ (Acetyl) | N-Acylsulfonamide | Intermediate for derivatives with antibacterial and urease inhibitory activity | nih.govmdpi.com |

| Chromane-based sulfonamide | -CH₃ (Methyl) | N-Methylsulfonamide | Loss of antimalarial activity | lshtm.ac.uk |

Replacing the bromine atom at the 5-position with various aryl groups via Suzuki cross-coupling reactions is a widely used strategy to generate libraries of biologically active compounds. researchgate.netresearchgate.netresearchgate.net The electronic properties and substitution pattern of the aryl ring significantly influence the resulting compound's activity.

Studies have shown that both electron-donating and electron-withdrawing substituents on the aryl ring can enhance biological activity, depending on the target. For urease inhibition, compounds with electron-withdrawing groups, such as a fluoro group on the phenyl ring, showed potent activity. For instance, 5-(4-fluorophenyl)thiophene-2-sulfonamide had an IC₅₀ value of 12.3 µM against urease. In contrast, other research indicated that electron-donating groups on the phenyl ring of substituted thiophene sulfonamides positively influenced antibacterial activities. researchgate.netresearchgate.net The unsubstituted 5-Phenylthiophene-2-sulfonamide itself showed high urease inhibition activity. researchgate.net The introduction of bulky, lipophilic substituents at the para position of the phenyl ring was found to significantly increase antibacterial activity against Staphylococcus aureus in a related series. rsc.org

Table 2: SAR of 5-Arylthiophene-2-sulfonamide Derivatives

| 5-Aryl Substituent | Target/Activity | Key Finding | Example Compound | Source(s) |

|---|---|---|---|---|

| 4-Fluorophenyl | Urease Inhibition | Electron-withdrawing group enhances activity. | 5-(4-fluorophenyl)thiophene-2-sulfonamide | |

| 4-Chlorophenyl (on N-acetylated derivative) | Antibacterial (B. subtilis) | Electron-withdrawing group contributes to high activity. | N-((5-(4-chlorophenyl)thiophen-2-yl)sulfonyl)acetamide | nih.gov |

| p-Tolyl (on N-acetylated derivative) | Urease Inhibition | Moderate inhibition. | N-((5-(p-tolyl)thiophen-2-yl)sulfonyl)acetamide | nih.gov |

| Phenyl | Urease Inhibition | High inhibition activity. | 5-Phenylthiophene-2-sulfonamide | researchgate.net |

| Various aryl groups with electron-donating substituents | Antibacterial | Positive impact on activity. | General 5-arylthiophene-2-sulfonamides | researchgate.netresearchgate.net |

Molecular Mechanisms of Action

The therapeutic effects of this compound and its derivatives stem from their ability to interact with specific biological molecules and disrupt essential cellular processes.

A primary mechanism for sulfonamide-containing drugs is enzyme inhibition. researchgate.net The sulfonamide group is a key pharmacophore that mimics the structure of endogenous substrates or interacts directly with enzyme active sites.

Inhibition of Folate Synthesis: A classic mechanism for sulfonamide antibacterial agents is the competitive inhibition of dihydropteroate (B1496061) synthetase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. researchgate.netnih.gov By acting as antagonists of the natural substrate, 4-aminobenzoic acid, these compounds prevent the production of purines, leading to a bacteriostatic effect. nih.gov The free amino group often found in antibacterial sulfonamides is essential for this activity. pexacy.com

Carbonic Anhydrase (CA) Inhibition: Thiophene-2-sulfonamides are potent inhibitors of carbonic anhydrase isoforms. nih.govmdpi.com The mechanism involves the deprotonated sulfonamide group coordinating to the Zn(II) ion in the enzyme's active site, anchoring the inhibitor and blocking the enzyme's function. nih.gov X-ray crystallography of adducts has confirmed this binding mode, rationalizing the high inhibitory activity. nih.gov

Urease Inhibition: Derivatives of this compound are effective urease inhibitors. researchgate.net Molecular docking studies suggest that these compounds bind to the active site of the enzyme through a network of hydrogen bonds and π-π interactions with key amino acid residues. smolecule.com

Beyond direct enzyme inhibition, certain derivatives of this compound can modulate complex cellular communication systems like bacterial quorum sensing (QS). QS allows bacteria to coordinate gene expression with population density, often controlling virulence and biofilm formation. biorxiv.org

Thiophenesulfonamides have been identified as potent inhibitors of QS in Vibrio species. biorxiv.orggoogle.com A notable example is Qstatin, which is 1-(5-bromothiophene-2-sulfonyl)-1H-pyrazole. biorxiv.org These compounds function by binding to the ligand-binding pocket of LuxR-type transcriptional regulators, such as SmcR in Vibrio vulnificus. biorxiv.org This binding alters the protein's regulatory activity, leading to widespread dysregulation of the SmcR regulon, which includes genes for proteases and biofilm formation. Recent evidence suggests that the binding of these inhibitors drives the proteolytic degradation of the LuxR/HapR protein in vivo, leading to its dysfunction. biorxiv.org This mechanism represents a promising strategy to disarm pathogens without exerting direct bactericidal pressure, which could reduce the development of resistance.

Inhibition of Folic Acid Synthesis in Bacteria

The antibacterial activity of this compound is primarily attributed to its sulfonamide moiety. researchgate.net This class of compounds, known as sulfa drugs, functions by disrupting the bacterial synthesis of folic acid, an essential nutrient for growth and proliferation. nih.govresearchgate.netontosight.ai Bacteria must synthesize their own folic acid, as they cannot uptake it from the environment, making this pathway an effective target for antimicrobial agents. researchgate.netnih.gov

The mechanism of action involves competitive inhibition. nih.gov this compound acts as a structural analog of para-aminobenzoic acid (PABA), a crucial precursor in the folic acid pathway. researchgate.net Due to this structural similarity, the sulfonamide compound competitively binds to and inhibits the enzyme dihydropteroate synthetase (DHPS). researchgate.net This enzymatic inhibition halts the conversion of PABA into dihydropteroic acid, a critical step in the folic acid synthesis cascade. nih.gov By preventing the production of folic acid, the bacteria are unable to synthesize purines and other essential metabolites, ultimately leading to a bacteriostatic effect where bacterial growth and replication are hindered. nih.govresearchgate.net

Computational and Theoretical Studies

Computational chemistry provides profound insights into the electronic and structural properties of this compound, helping to elucidate its reactivity and potential applications.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the structure-activity relationships of molecules. nih.gov Studies have employed DFT calculations, often using the B3LYP/6-31G(d,p) basis set, to analyze the geometric, electronic, and optical properties of this compound and its derivatives. nih.govresearchgate.netmdpi.com

Geometry optimization calculations are performed to determine the most stable three-dimensional conformation of the molecule. For thiophene sulfonamide derivatives, theoretical calculations of bond lengths and angles show a strong correlation with experimental values. mdpi.com Key geometric parameters for the sulfonamide group, such as the S=O and S-NH₂ bond lengths, have been calculated to be approximately 1.42 Å and 1.64 Å, respectively. mdpi.com The bond angles within the sulfonamide group, specifically O=S–NH₂ and O=S=O, are calculated to be in the ranges of 105.04–111.26° and 120.46–121.18°, respectively, which closely align with experimental data. mdpi.com

Table 1: Selected Calculated Geometric Parameters for Thiophene Sulfonamides

| Parameter | Bond Length (Å) / Angle (°) | Reference |

| S=O Bond Length | ~1.42 Å | mdpi.com |

| S-NH₂ Bond Length | ~1.64 Å | mdpi.com |

| O=S–NH₂ Bond Angle | 105.04–111.26° | mdpi.com |

| O=S=O Bond Angle | 120.46–121.18° | mdpi.com |

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the electronic and optical properties of a compound. researchgate.netnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. nih.gov The energy of the HOMO corresponds to the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting ability. researchgate.netnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO band gap (ΔE), is a key indicator of the molecule's kinetic stability and reactivity. mdpi.com

For the thiophene sulfonamide series, the HOMO-LUMO gap values were found to be in the range of 3.44–4.65 eV. mdpi.com A larger band gap implies higher stability and lower chemical reactivity. researchgate.netmdpi.com this compound is noted to have one of the highest energy gaps in its studied series, indicating significant stability. researchgate.netmdpi.com

Table 2: FMO Analysis Data for a Series of Thiophene Sulfonamide Derivatives

| Parameter | Energy Range (eV) | Reference |

| HOMO | Data not specified for parent compound | mdpi.com |

| LUMO | Data not specified for parent compound | mdpi.com |

| Band Gap (ΔE) | 3.44 – 4.65 eV | mdpi.com |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the reactive sites within a molecule. mdpi.comsemanticscholar.org MEP maps illustrate the charge distribution and are used to predict sites for nucleophilic and electrophilic attacks. nih.govmdpi.com In the MEP map of thiophene sulfonamide derivatives, regions of negative electrostatic potential (typically colored red) are located over electronegative atoms, such as the oxygen atoms of the sulfonamide group. nih.govsemanticscholar.org These red areas represent the preferred sites for an electrophilic attack. nih.gov Conversely, regions of positive electrostatic potential (colored blue) are generally found around the hydrogen atoms of the sulfonamide's amine group, indicating the likely sites for a nucleophilic attack. semanticscholar.org

Materials with high non-linear optical (NLO) responses are valuable for applications in optoelectronics and information technology. nih.gov The first hyperpolarizability (β) is a measure of a molecule's NLO activity. researchgate.netnih.gov Theoretical calculations of this property for this compound and its derivatives suggest that while they possess some NLO characteristics, they are not considered potent NLO materials. researchgate.net The hyperpolarizability is inversely related to the square of the HOMO-LUMO energy gap; a smaller energy gap generally corresponds to a larger hyperpolarizability value. nih.govmdpi.com The presence of the bromo group can potentially enhance molecular hyperpolarizability and improve the thermal stability of the material. researchgate.net However, for the studied thiophene sulfonamides, the calculated β values are not exceptionally high. researchgate.net

Molecular Docking Studies

Molecular docking simulations have been instrumental in predicting and analyzing the binding modes of this compound derivatives with various protein targets. These studies provide a virtual representation of the ligand-protein complex, highlighting key interactions that contribute to the compound's biological activity.

Assessment of Binding Interactions with Target Proteins (e.g., Human Tyrosinase, Enoyl acyl carrier protein reductase InhA)

Molecular docking studies have been employed to investigate the binding of thiophene sulfonamide derivatives to the active sites of clinically relevant enzymes, including human tyrosinase and the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis.

While direct and specific binding energy data for the parent compound, this compound, with human tyrosinase is not extensively detailed in the reviewed literature, studies on closely related derivatives provide valuable insights. For instance, the experimental inhibition of tyrosinase by synthesized thiazolidine-2-imines derived from a thiophene scaffold was further investigated using molecular docking with a human tyrosinase protein complex to understand the intermolecular interactions driving the inhibitory activity. researchgate.net This suggests that the thiophene sulfonamide core is a viable scaffold for interacting with the tyrosinase active site. Studies on other small molecules with human tyrosinase have shown the importance of binding within the enzyme's active site, revealing key residues for inhibitor binding. nih.gov

The enoyl-acyl carrier protein reductase (InhA) is a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis and a validated target for antitubercular drugs. nih.gov Molecular docking studies of various inhibitors with InhA have been crucial in understanding their mechanism of action. researchgate.net While specific docking scores for this compound with InhA are not explicitly reported, the broader class of sulfonamides has been investigated as InhA inhibitors. nih.gov For example, derivatives of this compound have been synthesized and their interactions with bacterial proteins studied, indicating the potential for this scaffold to bind to enzymes like InhA. researchgate.net

Investigation of Intermolecular Interactions (H-bonds, Hydrophobic Interactions)

The binding affinity of ligands to their target proteins is governed by a variety of intermolecular forces. For thiophene sulfonamides, hydrogen bonds and hydrophobic interactions are consistently identified as critical for stable binding within the active sites of target enzymes.

In silico analyses of 5-bromo-N-alkylthiophene-2-sulfonamides have demonstrated the formation of hydrogen bonds and hydrophobic interactions with target proteins. researchgate.net The sulfonamide moiety (-SO2NH2) is a key functional group capable of acting as both a hydrogen bond donor (via the N-H) and acceptor (via the oxygens). This dual capability allows for the formation of robust hydrogen bond networks with amino acid residues in the protein's active site, a common feature observed in the binding of sulfonamide-based drugs. mdpi.com

The thiophene ring and the bromo-substituent contribute to the lipophilicity of the molecule, facilitating hydrophobic interactions with nonpolar residues in the binding pocket. These interactions are crucial for anchoring the ligand in the correct orientation for optimal binding and subsequent biological activity. The interplay between hydrogen bonding and hydrophobic interactions is a recurring theme in the structure-activity relationships of sulfonamide inhibitors.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. These predictions help to identify molecules with favorable drug-like characteristics.

Evaluation of Drug-Likeness (e.g., Lipinski's Rule of Five)

Lipinski's Rule of Five is a widely used guideline to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug. ni.ac.rsdrugbank.comunits.it The rule sets criteria for molecular weight, lipophilicity (logP), hydrogen bond donors, and hydrogen bond acceptors. researchgate.net

For this compound, the relevant physicochemical properties have been computed and are available in public databases. nih.gov These properties can be assessed against Lipinski's criteria to predict its potential for oral bioavailability.

| Parameter | Value for this compound | Lipinski's Rule | Violation |

|---|---|---|---|

| Molecular Weight | 242.1 g/mol nih.gov | ≤ 500 g/mol | No |

| LogP (XLogP3) | 1.2 nih.gov | ≤ 5 | No |

| Hydrogen Bond Donors | 1 nih.gov | ≤ 5 | No |

| Hydrogen Bond Acceptors | 4 nih.gov | ≤ 10 | No |

Based on this analysis, this compound does not violate any of Lipinski's rules, suggesting that it possesses drug-like properties and has a higher probability of good oral absorption. Studies on derivatives of 5-bromothiophene have also shown that they generally exhibit a drug-like nature based on ADMET predictions. researchgate.netresearchgate.net

Pharmacokinetic Profiling

In silico pharmacokinetic profiling provides a more detailed prediction of a compound's ADME properties beyond the simple rules of drug-likeness. While comprehensive in silico pharmacokinetic data for this compound is not extensively published, general predictions for related thiophene sulfonamides indicate a favorable profile. researchgate.net

Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structure Elucidation

The structural integrity of 5-bromothiophene-2-sulfonamide and its derivatives is routinely verified using a combination of spectroscopic methods, each providing unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C-APT NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For this compound and its analogs, ¹H NMR and ¹³C NMR are instrumental in identifying the chemical environments of the hydrogen and carbon atoms, respectively.

While specific spectral data for the parent compound this compound is not extensively detailed in readily available literature, the characterization of its derivatives provides significant insight. For instance, in derivatives of this compound, the aromatic protons on the thiophene (B33073) ring typically exhibit signals in the range of δ 7.0-8.0 ppm in ¹H NMR spectra. The electron-withdrawing nature of the sulfonamide group influences the chemical shifts of these protons, causing them to appear at a lower field (deshielded).

In ¹³C NMR spectroscopy, the carbon atoms of the thiophene ring and any substituents can be identified. For example, in a series of 5-arylthiophene-2-sulfonylacetamide derivatives, which are synthesized from this compound, the carbon atoms of the thiophene ring and the attached aryl groups are fully characterized using ¹³C NMR. mdpi.com The Attached Proton Test (APT) experiment is often employed to differentiate between carbon atoms based on the number of attached protons (CH, CH₂, CH₃, and quaternary carbons).

A study on related sulfonamide derivatives provides typical chemical shift regions for the sulfonamide protons (-SO₂NH-), which appear as a singlet peak between δ 8.78 and 10.15 ppm in the ¹H NMR spectrum. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for a Derivative of this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Thiophene-H | 7.0 - 8.0 (multiplet) | 120.0 - 150.0 |

| Sulfonamide-NH₂ | 5.92 - 10.15 (singlet) | - |

| Aryl-H (substituent) | 7.0 - 8.5 (multiplet) | 110.0 - 160.0 |

| Alkyl-C (substituent) | - | 20.0 - 60.0 |

Note: The data in this table is representative and compiled from studies on various derivatives of this compound. rsc.orgmdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the analysis of this compound, characteristic absorption bands confirm the presence of the sulfonamide group. Specifically, strong absorption peaks corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonamide moiety are observed at approximately 1150 cm⁻¹ and 1350 cm⁻¹, respectively. The N-H stretching vibrations of the sulfonamide group are also typically observed in the region of 3200-3400 cm⁻¹. researchgate.net

The PubChem database provides IR spectroscopy data for 5-bromo-2-thiophenesulfonamide, recorded using an Attenuated Total Reflectance (ATR) technique on a Bruker Tensor 27 FT-IR instrument. nih.gov Theoretical calculations on related thiophene sulfonamide derivatives have also been used to simulate IR spectra and assign vibrational modes. mdpi.com

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Sulfonamide (SO₂) | Asymmetric Stretch | ~1350 |

| Sulfonamide (SO₂) | Symmetric Stretch | ~1150 |

| Sulfonamide (N-H) | Stretch | 3200 - 3400 |

Source: Data compiled from multiple sources. researchgate.net

Mass Spectrometry (LC-MS, UPLC)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) is particularly useful for verifying the molecular ion and observing the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are utilized for both identification and purity assessment. The PubChem database lists GC-MS data for 5-bromo-2-thiophenesulfonamide, showing a top peak at m/z 243, which corresponds to the molecular ion. nih.gov Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry offers a high-throughput and sensitive method for analyzing derivatives of this compound. bldpharm.com

Crystallographic Investigations

Crystallographic studies, particularly single crystal X-ray analysis, provide definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Analysis for Conformation and Intermolecular Interactions

Rationalization of Biological Activity based on Crystal Structures